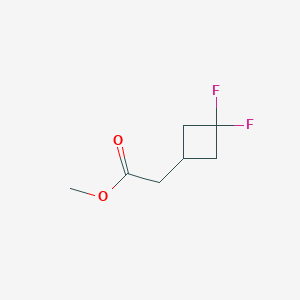

Methyl 2-(3,3-difluorocyclobutyl)acetate

Description

Structural and Conformational Analysis

Core Molecular Architecture

Cyclobutane Ring Geometry and Fluorine Substitution Patterns

The cyclobutane ring in methyl 2-(3,3-difluorocyclobutyl)acetate adopts a characteristic non-planar geometry that deviates significantly from the idealized square configuration to minimize ring strain. In contrast to planar cyclobutane, which would exhibit internal bond angles of 90°, the puckered conformation allows the carbon atoms to approach the tetrahedral angle of 109.5°, thereby reducing angle strain from the theoretical maximum of 19.5° per carbon atom. The incorporation of two fluorine atoms at the 3-position introduces a geminal difluoro substitution pattern that profoundly influences the ring geometry through both electronic and steric mechanisms.

The presence of fluorine atoms at the 3,3-position creates a distinctive substitution pattern where the carbon-carbon bond angles are widened to approximately 117°, representing a significant deviation from the tetrahedral geometry. This angular expansion can be attributed to the high electronegativity of fluorine atoms, which accumulate substantial electron density within a confined spatial region, effectively forcing the adjacent carbon-carbon bonds to spread further apart. The phenomenon is further explained by Bent's rule, which predicts that carbon-fluorine bonds will possess greater p-character while the carbon-carbon bonds acquire enhanced s-character, resulting in a systematic distortion of the tetrahedral coordination geometry around the difluorinated carbon center.

Computational studies utilizing MP2 ab initio methods have demonstrated that fluorocyclobutane derivatives preferentially adopt puckered conformations rather than planar arrangements, with the puckering angle being primarily determined by the balance between torsional strain relief and angle strain minimization. The ring puckering in these systems follows well-defined potential energy surfaces that can be characterized using Cremer-Pople puckering coordinates, which provide a mathematical framework for describing the out-of-plane distortions of the four-membered ring.

Electronic and Steric Effects of 3,3-Difluorocyclobutyl Moiety

The 3,3-difluorocyclobutyl group introduces complex electronic effects that extend beyond simple inductive electron withdrawal. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates substantial dipole moments within the ring system, leading to significant electrostatic interactions that influence both intramolecular conformational preferences and intermolecular packing arrangements. Density functional theory calculations have revealed that perfluorocyclobutane exhibits approximately 6 kcal/mol less strain energy compared to the parent cyclobutane, indicating that fluorine substitution can actually stabilize the strained four-membered ring through favorable electronic interactions.

The geminal difluoro substitution pattern enables specific hyperconjugative interactions, particularly the σ carbon-hydrogen → σ* carbon-fluorine orbital overlap that occurs when the molecule adopts certain conformational arrangements. These interactions are maximized when the carbon-hydrogen bonds are positioned to achieve optimal orbital alignment with the antibonding carbon-fluorine orbitals, thereby providing additional conformational stabilization beyond simple steric considerations.

Steric effects arising from the difluoro substitution create significant van der Waals repulsions that must be accommodated within the constrained geometry of the four-membered ring. The fluorine atoms, despite their relatively small van der Waals radius, introduce directional constraints that limit the accessible conformational space and create preferential orientations for the acetate substituent. These steric interactions are particularly pronounced in the context of ring puckering motions, where the fluorine atoms must maintain appropriate distances from other ring substituents while preserving favorable electronic interactions.

The electronic influence of the difluorocyclobutyl moiety extends to the attached acetate group through inductive effects that modulate the electron density distribution within the ester functionality. This electronic communication affects the carbonyl stretching frequency in infrared spectroscopy and alters the chemical shifts observed in nuclear magnetic resonance spectroscopy, providing diagnostic signatures for structural identification and conformational analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (Proton, Carbon-13, Fluorine-19) and Infrared Spectral Data Interpretation

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through the analysis of proton, carbon-13, and fluorine-19 nuclei. Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for this compound due to the 100% natural abundance of the fluorine-19 isotope and its wide chemical shift range spanning approximately 700 ppm. The geminal difluoro substitution pattern typically produces a characteristic singlet in the fluorine-19 spectrum, with chemical shifts that reflect the electronic environment created by the cyclobutane ring and adjacent functional groups.

The fluorine-19 nuclear magnetic resonance spectrum exhibits distinctive features that arise from the unique electronic environment of the 3,3-difluorocyclobutyl system. Chemical shifts for fluorine atoms in cycloalkyl environments typically appear in the range of -70 to -90 ppm relative to trichlorofluoromethane, though the specific values depend critically on the ring strain and substituent effects. The coupling patterns observed in fluorine-19 nuclear magnetic resonance reflect the scalar coupling interactions between the fluorine nuclei and adjacent carbon-bound hydrogen atoms, providing detailed information about the molecular connectivity and conformational dynamics.

Proton nuclear magnetic resonance spectroscopy reveals complex splitting patterns that arise from the interactions between ring protons and the electronegative fluorine substituents. The cyclobutane ring protons typically appear as complex multipets due to geminal and vicinal coupling interactions, with chemical shifts that are influenced by the electron-withdrawing effects of the fluorine atoms. The acetate methylene protons exhibit characteristic coupling patterns with the ring carbon bearing the substituent, while the methoxy protons appear as a sharp singlet due to rapid rotation around the carbon-oxygen bond.

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework, with the difluorinated carbon typically appearing as a distinctive triplet due to one-bond carbon-fluorine coupling. The coupling constant for directly bonded carbon-fluorine interactions ranges from 240-280 Hz, creating readily identifiable spectroscopic signatures. Other ring carbons exhibit varying degrees of coupling with the fluorine nuclei depending on their proximity and the through-bond coupling pathways.

Infrared spectroscopy reveals characteristic absorption bands that reflect the vibrational modes of the molecule. The carbonyl stretching frequency of the acetate group appears in the region of 1735-1750 cm⁻¹, with the exact position influenced by the electron-withdrawing effects of the fluorinated ring system. Carbon-fluorine stretching vibrations typically appear in the range of 1000-1350 cm⁻¹, providing diagnostic information about the fluorine substitution pattern and its electronic environment.

X-Ray Crystallography and Conformer Analysis

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation of this compound, revealing the precise geometric parameters and intermolecular interactions that govern crystal packing. The cyclobutane ring adopts a characteristic puckered conformation in the solid state, with dihedral angles that reflect the optimal balance between angle strain relief and torsional strain minimization. Crystallographic data typically reveal carbon-carbon bond lengths in the range of 1.52-1.56 Å within the cyclobutane ring, with some distortion from ideal tetrahedral geometry due to the ring strain constraints.

The carbon-fluorine bond lengths in the crystalline structure provide important insights into the electronic nature of these interactions. Typical carbon-fluorine bond distances range from 1.35-1.39 Å, which are significantly shorter than corresponding carbon-hydrogen bonds due to the high electronegativity and small atomic radius of fluorine. The fluorine atoms adopt specific orientations that maximize favorable electrostatic interactions while minimizing unfavorable steric repulsions with neighboring atoms.

Ring puckering analysis based on crystallographic coordinates reveals the specific geometric parameters that characterize the non-planar cyclobutane conformation. The puckering amplitude, typically quantified using Cremer-Pople parameters, provides a measure of the deviation from planarity and can be correlated with the calculated strain energies. The puckering angle, which describes the specific type of ring distortion, reflects the influence of the fluorine substituents on the preferred conformational arrangement.

Conformer analysis through computational methods combined with crystallographic validation reveals multiple low-energy conformational states that are accessible through ring puckering motions. These conformations differ primarily in the orientation of the acetate substituent relative to the fluorinated ring system, with energy barriers for interconversion typically ranging from 2-8 kcal/mol depending on the specific conformational pathway.

The crystalline packing arrangement reflects the influence of intermolecular interactions, including dipole-dipole interactions arising from the polar carbon-fluorine bonds and hydrogen bonding involving the ester functionality. These intermolecular forces contribute to the overall lattice energy and influence the observed melting point and solubility characteristics of the compound.

Computational Modeling

Density Functional Theory Studies of Bond Angles and Ring Puckering

Density functional theory calculations provide comprehensive insights into the electronic structure and geometric preferences of this compound, offering detailed information about bond angles, ring puckering parameters, and conformational energetics. B3LYP calculations with 6-311G** basis sets have proven particularly effective for accurately predicting the geometric parameters of fluorinated cyclobutane systems. These computational studies reveal that the carbon-carbon-carbon bond angles within the cyclobutane ring deviate systematically from the ideal tetrahedral angle, with the specific distortions being influenced by the electronic effects of the fluorine substituents.

The calculated bond angles demonstrate significant angular expansion around the difluorinated carbon center, with carbon-carbon-(difluoro)carbon angles approaching 117°, representing a substantial widening compared to non-fluorinated cyclobutane systems. This angular expansion arises from the combined effects of fluorine electronegativity and orbital hybridization changes that redistribute electron density within the ring system. Density functional theory calculations accurately reproduce these geometric distortions and provide detailed analysis of the underlying electronic factors responsible for the observed structural preferences.

Ring puckering analysis through computational methods reveals the potential energy surface governing out-of-plane ring motions. The calculations demonstrate that planar cyclobutane conformations are significantly higher in energy than puckered arrangements, with energy differences typically ranging from 6-12 kcal/mol depending on the specific substitution pattern. The puckering coordinates derived from density functional theory optimized geometries can be compared directly with experimental crystallographic data to validate the computational methodology and ensure accurate representation of the molecular structure.

The computational analysis of ring strain reveals that fluorine substitution reduces the overall strain energy of the cyclobutane system through favorable electronic interactions. Density functional theory calculations indicate that the strain energy in fluorocyclobutane derivatives is decreased by approximately 6 kcal/mol relative to the parent hydrocarbon, reflecting the stabilizing influence of carbon-fluorine bond formation and the associated electronic reorganization. These calculations provide quantitative measures of the thermodynamic factors that govern conformational preferences and reaction energetics.

Vibrational frequency calculations based on density functional theory methods provide theoretical predictions for infrared and Raman spectroscopic assignments. The calculated frequencies for carbon-fluorine stretching modes typically appear in the range of 1100-1300 cm⁻¹, while ring breathing modes and puckering vibrations occur at lower frequencies. These theoretical predictions facilitate the interpretation of experimental spectroscopic data and enable detailed vibrational analysis of the molecular dynamics.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular dynamics simulations provide detailed insights into the conformational flexibility and dynamic behavior of this compound in solution and solid phases. These computational studies reveal the time-dependent conformational changes that occur as the molecule explores accessible regions of configuration space through thermal motion and vibrational excitation. The simulations typically employ force field parameters that have been specifically parameterized for fluorinated organic compounds to ensure accurate representation of the unique electronic and steric effects associated with carbon-fluorine bonds.

The conformational sampling achieved through molecular dynamics simulations demonstrates that the cyclobutane ring undergoes continuous puckering motions on the picosecond to nanosecond timescale. These motions involve coordinated changes in multiple dihedral angles as the ring alternates between different puckered conformations through pseudo-rotational pathways. The energy barriers for these conformational transitions are typically low enough to allow facile interconversion at ambient temperatures, resulting in dynamic averaging of nuclear magnetic resonance spectroscopic signals and contributing to the observed line shapes in experimental spectra.

The simulation trajectories reveal specific correlations between ring puckering motions and the orientation of the acetate substituent. As the cyclobutane ring undergoes conformational changes, the acetate group adjusts its orientation to maintain optimal interactions with the ring system while minimizing unfavorable steric contacts. These coupled motions contribute to the overall conformational flexibility of the molecule and influence its interactions with other molecular species in solution.

Temperature-dependent molecular dynamics simulations provide information about the thermal stability and conformational population distributions as a function of temperature. At elevated temperatures, the molecule exhibits increased conformational sampling and accesses higher-energy conformational states that may not be significantly populated under ambient conditions. These studies reveal the thermodynamic parameters governing conformational equilibria and provide insights into the temperature dependence of spectroscopic and physical properties.

Solvation effects investigated through molecular dynamics simulations in explicit solvent environments demonstrate the influence of intermolecular interactions on conformational preferences. The simulations reveal that polar solvents can stabilize specific conformations through dipole-dipole interactions and hydrogen bonding, while nonpolar solvents provide less directional stabilization and allow greater conformational flexibility. These solvent-dependent effects contribute to the observed variations in nuclear magnetic resonance spectroscopic parameters and physical properties across different solution environments.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-(3,3-difluorocyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)2-5-3-7(8,9)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKKJVGBLQLQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorination of Cyclobutyl Precursors

A common approach is to start from cyclobutyl derivatives such as cyclobutanone or cyclobutyl carboxylic acid derivatives, followed by difluorination at the 3-position.

Phosgene Derivative Mediated Conversion:

According to patent WO2021028791A1, the conversion of cyclobutyl intermediates to difluorinated compounds can be achieved using phosgene or its derivatives (diphosgene, triphosgene) in the presence of organic bases such as triethylamine or diisopropylamine. The reaction is typically conducted in inert organic solvents like dichloromethane or tetrahydrofuran at controlled temperatures (-10 to 60 °C) to yield 3,3-difluorocyclobutyl intermediates with high purity and yield.-

- Organic base equivalents: 2.5 to 3.0 mole equivalents relative to substrate.

- Solvents: DCM, chloroform, THF, toluene, acetonitrile, or their mixtures.

- Temperature: Cooling to -10 to -15 °C during triphosgene addition, stirring at 7 ± 3 °C until completion.

- Workup: Cooling, filtration, drying under vacuum to isolate difluorocyclobutyl intermediates.

Esterification to this compound

Once the difluorocyclobutyl intermediate is prepared, esterification with methanol under acidic or basic catalysis yields the methyl acetate derivative.

- Typical Esterification Procedure:

- React the difluorocyclobutyl acetic acid derivative with methanol.

- Use acid catalysts such as sulfuric acid or p-toluenesulfonic acid or base catalysts like sodium methoxide.

- Reaction is conducted under reflux conditions to drive ester formation.

- Purification by distillation or crystallization to isolate this compound.

Detailed Example from Patent Literature

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 2-chloro benzaldehyde, 5-fluoropyridin-3-amine, trifluoroethanol, 30 °C | Initial condensation to form precursor | Intermediate formed |

| 2 | N-(3,3-difluorocyclobutyl)formamide, triethylamine, triphosgene, DCM, -10 to 7 °C | Difluorination step to form difluorocyclobutyl intermediate | Compound of formula (IV) obtained with high purity |

| 3 | Methanol, acid catalyst, reflux | Esterification to methyl acetate derivative | This compound isolated |

This sequence demonstrates the controlled use of triphosgene for difluorination and subsequent esterification to obtain the target compound.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | Cyclobutyl derivatives, 2-chloro benzaldehyde | High purity reagents required |

| Difluorination reagent | Triphosgene (solid/liquid/gas) | Used with organic base |

| Organic base | Triethylamine, diethylamine, diisopropylamine | 2.5–3.0 equiv. relative to substrate |

| Solvents | DCM, chloroform, THF, toluene, acetonitrile | Inert solvents preferred |

| Temperature | -15 to 60 °C | Cooling during phosgene addition |

| Esterification | Methanol, acid/base catalyst, reflux | Standard esterification conditions |

| Purification | Filtration, vacuum drying, distillation, crystallization | To achieve >95% purity |

| Characterization techniques | NMR, HRMS, HPLC, DSC, X-ray crystallography | Confirm structure and purity |

Research Findings and Considerations

- The use of triphosgene and organic bases under controlled low temperatures ensures selective difluorination without ring degradation.

- Esterification is straightforward but requires careful control of reaction time and temperature to avoid hydrolysis or side reactions.

- Purification by crystallization using mixed solvents improves the yield and purity of the final methyl ester.

- Analytical data confirm the structure and high purity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.

Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic attack on the ester group, leading to the formation of new bonds and functional groups .

Comparison with Similar Compounds

Cyclobutane-Based Isomers and Derivatives

Methyl 3,3-Difluorocyclobutanecarboxylate (CAS 1234616-13-7) :

This positional isomer features the ester group directly attached to the cyclobutane ring. The 3,3-difluoro substitution pattern reduces ring strain compared to unsubstituted cyclobutane, enhancing stability. However, the direct attachment of the ester group to the ring may increase steric hindrance in reactions, unlike Methyl 2-(3,3-difluorocyclobutyl)acetate, where the ester is separated by a methylene group. This structural difference impacts reactivity in nucleophilic acyl substitutions or hydrolysis .- Methyl 2-Amino-2-(3,3-difluorocyclobutyl)acetate Hydrochloride: This derivative introduces an amino group at the α-position of the acetate (Molecular formula: C₁₀H₂₀ClNO₃, MW: 215.63 g/mol). The amino group increases polarity and enables salt formation (as hydrochloride), improving aqueous solubility. This modification is critical for biological applications, such as peptide mimetics, but reduces membrane permeability compared to the parent ester .

Cyclohexane-Based Analogs

Methyl 4,4-Difluorocyclohexanecarboxylate (CAS 121629-14-9) :

Replacing the cyclobutane ring with a cyclohexane ring (Molecular formula: C₉H₁₄F₂O₂ , MW: 200.21 g/mol) reduces ring strain but increases lipophilicity due to the larger hydrophobic core. The 4,4-difluoro substitution provides axial-equatorial conformational flexibility, which can influence binding interactions in drug candidates. Cyclohexane derivatives generally exhibit slower metabolic degradation than cyclobutane analogs due to reduced ring strain and steric accessibility .2-(4,4-Difluorocyclohexyl)acetic Acid (CAS 915030-40-9) :

The carboxylic acid counterpart (Molecular formula: C₈H₁₂F₂O₂ , MW: 178.18 g/mol) highlights the impact of functional groups. The free carboxylic acid has higher polarity (lower logP) and acidity (pKa ~4.5–5.0) compared to the methyl ester, making it suitable for ionic interactions in active pharmaceutical ingredients (APIs). Hydrolysis of the ester to the acid is pH-dependent and slower in cyclobutane systems due to steric protection .

Functional Group Variations

Aromatic Fluorinated Esters

- Methyl 2-(3-Fluoro-4-Methylphenyl)acetate (CAS 787585-29-9) :

This aromatic analog (Molecular formula: C₁₀H₁₁FO₂ , MW: 182.19 g/mol) replaces the cyclobutane ring with a fluorinated benzene ring. The aromatic system introduces resonance stabilization, increasing electron-withdrawing effects on the ester carbonyl. This enhances electrophilicity, making it more reactive toward nucleophiles than alicyclic esters. However, aromatic rings may confer higher metabolic stability in vivo compared to strained alicyclic systems .

Boc-Protected Amino Derivatives

- (2S)-2-(tert-Butoxycarbonylamino)-2-(3,3-Difluorocyclobutyl)acetic Acid (CAS 2231664-31-4): This derivative (Molecular formula: C₁₁H₁₇F₂NO₄, MW: 265.25 g/mol) incorporates a Boc-protected amino group, enabling chiral synthesis of peptide analogs. The tert-butoxycarbonyl group enhances steric bulk and protects the amine during coupling reactions.

Biological Activity

Methyl 2-(3,3-difluorocyclobutyl)acetate is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H10F2O2

- Molecular Weight : 164.15 g/mol

- CAS Number : 1029720-19-1

The compound features a difluorocyclobutyl group, which is significant for its biological interactions. The presence of fluorine atoms in the cyclobutyl ring enhances its binding affinity to various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Interaction with Biological Macromolecules : The difluorocyclobutyl moiety can engage in hydrophobic interactions with proteins, potentially influencing their conformation and function.

- Modulation of Biochemical Pathways : Through its interactions, the compound can modulate various signaling pathways, which may lead to therapeutic effects in conditions such as inflammation or cancer.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Neuropharmacological Effects : Due to its structural similarity to known psychoactive substances, it may have implications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 22 | Cell cycle arrest |

| A549 (Lung) | 18 | Caspase activation |

Case Study 2: Anti-inflammatory Effects

Research examining the anti-inflammatory potential of this compound found that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages. This suggests a possible role in managing inflammatory conditions.

| Treatment Group | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| This compound (10 µM) | 200 | 450 |

| Control (No Treatment) | 450 | - |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(3,3-difluorocyclobutyl)acetate?

The synthesis typically involves three key steps: cyclobutane ring formation, fluorination, and esterification.

- Cyclization : Start with precursors like cyclobutanone derivatives. For example, 3,3-difluorocyclobutanone can be synthesized via cyclization of dienes under acidic conditions .

- Fluorination : Use fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid over-fluorination or ring-opening side reactions .

- Esterification : React the carboxylic acid intermediate (2-(3,3-difluorocyclobutyl)acetic acid) with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to yield the methyl ester .

Q. Key Considerations :

- Yield Optimization : Continuous flow reactors improve scalability and reduce side products in industrial settings .

- Purity : Purify intermediates via column chromatography or recrystallization to ensure >95% purity for downstream applications .

Q. How does the presence of fluorine atoms influence the compound’s chemical reactivity and stability?

The difluorocyclobutyl moiety imparts unique electronic and steric effects:

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the cyclobutyl ring, stabilizing adjacent carbocations and enhancing resistance to oxidation .

- Steric Effects : The 3,3-difluoro substitution creates a rigid, puckered cyclobutane ring, reducing conformational flexibility and influencing binding affinity in biological targets (e.g., RORγ) .

- Stability : Fluorination improves metabolic stability compared to non-fluorinated analogs (e.g., cyclobutaneacetic acid), as observed in pharmacokinetic studies .

Advanced Research Questions

Q. What strategies mitigate side reactions during fluorination of the cyclobutyl ring?

Common side reactions include ring-opening and over-fluorination. Mitigation approaches:

- Reagent Selection : Selectfluor minimizes ring degradation compared to DAST, as it operates under milder conditions .

- Solvent Control : Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states and limit radical pathways .

- Temperature Modulation : Maintain temperatures between 0–25°C to balance reaction rate and selectivity .

Q. Example Protocol :

Dissolve cyclobutanone precursor in anhydrous acetonitrile.

Add Selectfluor (1.2 eq) incrementally at 0°C.

Monitor via ¹⁹F NMR until >90% conversion to 3,3-difluorocyclobutanone .

Q. How can researchers resolve discrepancies in reported biological activity data for RORγ modulation?

Discrepancies may arise from assay variability or impurities. Methodological solutions include:

- Orthogonal Assays : Validate activity using surface plasmon resonance (SPR) for binding affinity and luciferase reporter assays for functional modulation .

- Impurity Profiling : Analyze batches via HPLC-MS to rule out contaminants (e.g., unreacted starting materials or de-esterified acids) .

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to confirm the compound’s conformation in complex with RORγ’s ligand-binding domain .

Q. What analytical techniques are critical for characterizing the stereochemistry of this compound?

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (95:5) .

- Vibrational Circular Dichroism (VCD) : Determine absolute configuration by comparing experimental and computed spectra .

- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., tert-butoxycarbonyl-protected analogs) to assign stereochemistry unambiguously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.